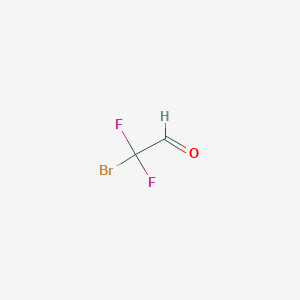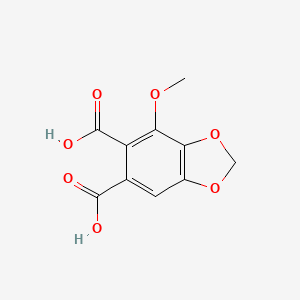
1,3-Benzodioxole-5,6-dicarboxylicacid, 4-methoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Benzodioxole-5,6-dicarboxylicacid, 4-methoxy- is an organic compound that belongs to the benzodioxole family. This compound is characterized by the presence of a methoxy group and two carboxylic acid groups attached to the benzodioxole ring. Benzodioxole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Benzodioxole-5,6-dicarboxylicacid, 4-methoxy- can be synthesized through several synthetic routes. One common method involves the methylenation of catechols with disubstituted halomethanes . The reaction typically requires the presence of a base and an aprotic solvent to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Benzodioxole-5,6-dicarboxylicacid, 4-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzodioxole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives .
Applications De Recherche Scientifique
1,3-Benzodioxole-5,6-dicarboxylicacid, 4-methoxy- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of agrochemicals, pharmaceuticals, and other industrial products.
Mécanisme D'action
The mechanism of action of 1,3-Benzodioxole-5,6-dicarboxylicacid, 4-methoxy- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting key enzymes involved in biological processes.
Receptor Binding: Binding to specific receptors and modulating their activity.
Signal Transduction: Affecting signal transduction pathways to alter cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Benzodioxole: A simpler derivative without the methoxy and carboxylic acid groups.
1,3-Benzodioxole-5-carboxylic acid: Contains a single carboxylic acid group.
1,3-Benzodioxole, 4-methoxy-6-(2-propenyl)-: Contains a methoxy group and a propenyl group
Uniqueness
1,3-Benzodioxole-5,6-dicarboxylicacid, 4-methoxy- is unique due to the presence of both methoxy and two carboxylic acid groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
478-52-4 |
|---|---|
Formule moléculaire |
C10H8O7 |
Poids moléculaire |
240.17 g/mol |
Nom IUPAC |
4-methoxy-1,3-benzodioxole-5,6-dicarboxylic acid |
InChI |
InChI=1S/C10H8O7/c1-15-8-6(10(13)14)4(9(11)12)2-5-7(8)17-3-16-5/h2H,3H2,1H3,(H,11,12)(H,13,14) |
Clé InChI |
KRFPWKWNPJEPMG-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=CC2=C1OCO2)C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


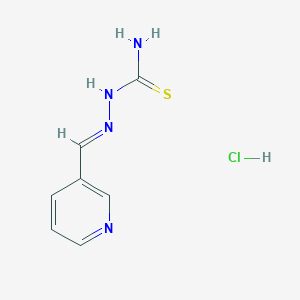
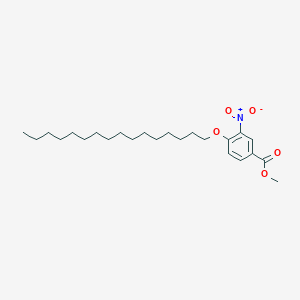
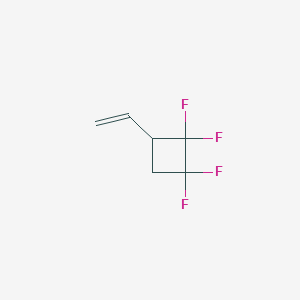

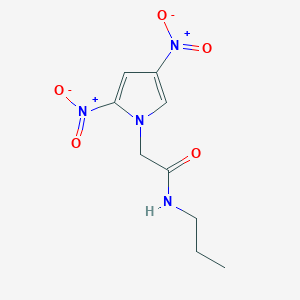
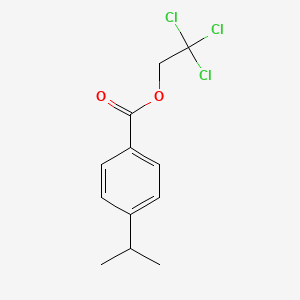
![2,2'-[Ethane-1,2-diylbis(phenylazanediyl)]di(ethan-1-ol)](/img/structure/B14744872.png)

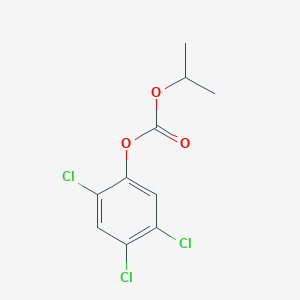
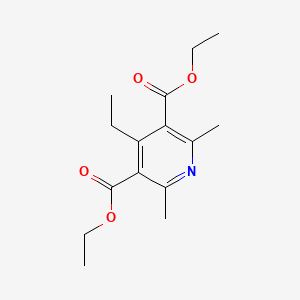
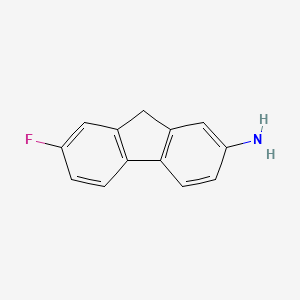
![Diethyl [2-(diethylamino)prop-1-en-1-yl]phosphonate](/img/structure/B14744917.png)

